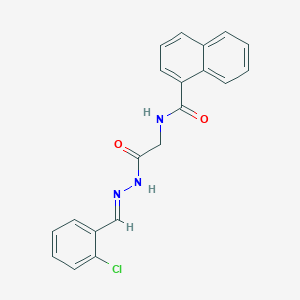
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was synthesized using the Weidenhagen reaction followed by N-methylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques and theoretical methods. For example, the crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole was determined, showing the planarity of the benzimidazole ring and the dihedral angles formed with adjacent rings . Theoretical calculations using density functional theory (DFT) have been employed to optimize the molecular geometry and predict vibrational assignments and chemical shifts, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes various electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . The reaction of benzazole derivatives with dimethyl acetylenedicarboxylate has been studied, leading to novel annelation processes and the formation of various heterocyclic derivatives . These findings could inform the reactivity expected for "Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate".
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole have been studied, revealing the influence of N-protonation and N-methylation on the ground state of the molecules . The photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen have been investigated, indicating the potential photochemical behavior of similar compounds .
Scientific Research Applications
Inhibitory Activities in Biochemical Assays
One notable application of compounds related to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate is their role as inhibitors in biochemical assays. A study highlighted the synthesis of analogous compounds that acted as potent inhibitors of HCV NS5B polymerase, demonstrating significant inhibitory activities in biochemical and replicon assays (Ellis et al., 2008).
Antitumor Activity
Another important application is in the field of antitumor activity. Compounds structurally similar to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate have been synthesized and evaluated for their antitumor properties. For instance, certain derivatives have shown notable in vitro antitumor activity, as tested in National Cancer Institute screenings (Brzozowski, Sa̧czewski, & Gdaniec, 2003).
Analgesic Potential
Research has also explored the potential analgesic properties of related compounds. For example, a study developed a synthetic method to prepare certain benzothiazine-3-carboxamides with high analgesic activity identified through pharmacological screening (Ukrainets et al., 2014).
Photochemical Studies
Photochemical reactions of related compounds have been investigated to understand their behavior under specific conditions. For instance, a study on 2-(4-thiazolyl)-1H-benzimidazole, a similar compound, in the presence of singlet oxygen revealed insights into potential photoreactions and their mechanisms (Mahran, Sidky, & Wamhoff, 1983).
Spectroscopic Studies
Spectroscopic studies are another application area, focusing on the solvent effects on molecular aggregation of related compounds. Such research offers insights into the molecular interactions and structural properties under different conditions (Matwijczuk et al., 2016).
Safety And Hazards
The compound is labeled as an irritant . This means it may cause skin irritation or serious eye irritation. Therefore, it should be handled with care, and appropriate safety measures should be taken when working with it. A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .
properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-4-2-3-5-11(10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGAZCXJZAKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)
![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)



![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)
